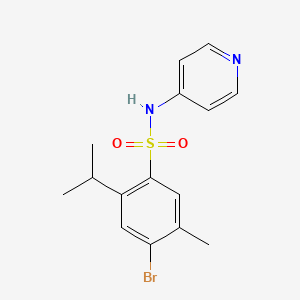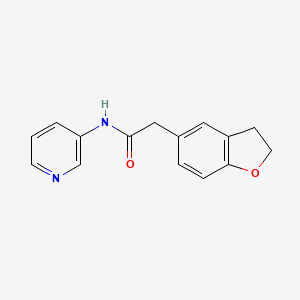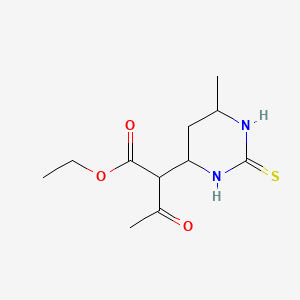![molecular formula C26H18N4O B13375824 1'-Methyl-1'',2''-dihydro-2''-oxodispiro[fluorene-9,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile](/img/structure/B13375824.png)
1'-Methyl-1'',2''-dihydro-2''-oxodispiro[fluorene-9,4'-pyrrolidine-5',3''-indole]-3',3'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile is a complex organic compound that features a unique spirocyclic structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties .
Preparation Methods
The synthesis of 1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile typically involves multiple steps, including the formation of the indole core, the introduction of the spirocyclic system, and the incorporation of the nitrile groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
Spirocyclization: The formation of the spirocyclic system can be achieved through intramolecular cyclization reactions, often using strong bases or acids as catalysts.
Nitrile Introduction: The nitrile groups are typically introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Chemical Reactions Analysis
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1’-Methyl-1’‘,2’‘-dihydro-2’‘-oxodispiro[fluorene-9,4’-pyrrolidine-5’,3’‘-indole]-3’,3’-dicarbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Properties
Molecular Formula |
C26H18N4O |
|---|---|
Molecular Weight |
402.4 g/mol |
InChI |
InChI=1S/C26H18N4O/c1-30-16-24(14-27,15-28)25(26(30)21-12-6-7-13-22(21)29-23(26)31)19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13H,16H2,1H3,(H,29,31) |
InChI Key |
QQCMBVBYUQQDQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)C5=CC=CC=C5C6=CC=CC=C26)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate](/img/structure/B13375747.png)
![Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B13375752.png)
![2,4-Dichlorophenyl [6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13375763.png)
![2-{[3-(Diethylamino)-2-hydroxypropyl]amino}naphthoquinone](/img/structure/B13375764.png)



![Methyl 3-{[2-(4-hydroxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375796.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375797.png)
![3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375808.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375811.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B13375815.png)
![1-Methyl-4-({1-[(4-pentenylsulfonyl)methyl]vinyl}sulfonyl)benzene](/img/structure/B13375827.png)
![N-ethyl-N-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B13375828.png)
